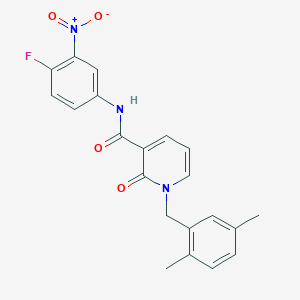

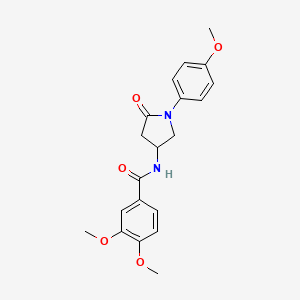

(2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to a broader class of organic molecules that incorporate both phenyl and trifluoromethyl groups, often contributing to their biological activity and chemical reactivity. These compounds are of interest in the development of pharmaceuticals and materials due to their distinct physical and chemical properties.

Synthesis Analysis

Synthesis of compounds similar to "(2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone" often involves multi-step chemical reactions, starting from basic aromatic compounds and involving the introduction of morpholino and trifluoromethyl groups through specialized reactions. For instance, the synthesis of related compounds has been achieved through reactions involving nitro-phenyl precursors and piperidinyl methanone derivatives, showcasing the complexity and specificity of synthesis pathways required for these molecules (Eckhardt et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing detailed information about the arrangement of atoms and the overall geometry. Such structural characterizations facilitate the understanding of molecular interactions and reactivity patterns critical for their function and application (Cao et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various reagents, leading to a range of possible chemical transformations. Their reactivity can be attributed to the presence of functional groups that participate in nucleophilic and electrophilic reactions, contributing to their utility in synthetic chemistry (Chaudhari, 2012).

Applications De Recherche Scientifique

Crystal Structure Analysis

Compounds with complex molecular structures, such as phenylmethanone derivatives, are often studied for their crystal structure to understand their molecular interactions and packing in the solid state. For example, the crystal structure analysis of related compounds provides insights into hydrogen bonding, stacking interactions, and molecular orientations, which are crucial for designing materials with desired physical and chemical properties (Okabe & Kyoyama, 2002).

Anticancer Research

Phenylmethanone derivatives, including those with additional functional groups, have been explored for their potential anticancer activities. The mechanisms of action often involve interaction with tubulin, inducing cell cycle arrest and triggering apoptosis in cancer cells. Such studies suggest that (2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone could be investigated for similar biological activities, potentially leading to the development of new therapeutic agents (Magalhães et al., 2013).

Material Science Applications

Research on compounds with trifluoromethyl groups and phenylmethanone structures extends into material sciences, where they are used in the synthesis of novel materials. For instance, derivatives similar to the compound have been utilized in the development of liquid crystal materials and memory devices, indicating potential applications in electronic and optoelectronic technologies (Zhao et al., 2013; Tan et al., 2017).

Synthesis and Reactivity

The synthesis and reactivity of phenylmethanone derivatives are of significant interest in organic chemistry, providing insights into novel synthetic pathways and the creation of compounds with potential applications in medicinal chemistry and materials science. Research in this area focuses on developing efficient synthesis methods and understanding the reactivity of these compounds with different reagents (Irgashev et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

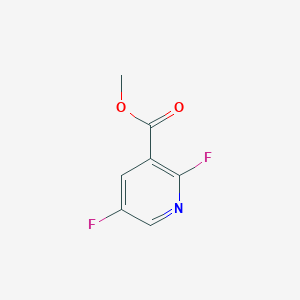

IUPAC Name |

(2-phenylmorpholin-4-yl)-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2/c19-18(20,21)15-9-5-4-8-14(15)17(23)22-10-11-24-16(12-22)13-6-2-1-3-7-13/h1-9,16H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIXJKDIRYYBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylmorpholino)(2-(trifluoromethyl)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)

![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)

![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)